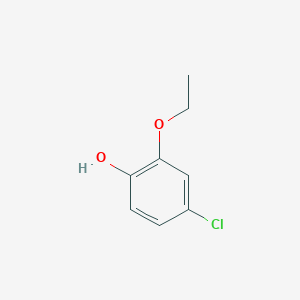

4-Chloro-2-ethoxyphenol

Description

Contextualizing Chlorinated Alkoxyphenols within Modern Organic Synthesis

Chlorinated alkoxyphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with at least one chlorine atom and one alkoxy group. Their importance in modern organic synthesis stems from their utility as versatile intermediates. The presence of multiple, distinct functional groups on the aromatic ring allows for a wide range of chemical transformations.

The synthesis of these compounds can be approached in several ways. One established method involves the chlorination of guaiacol (B22219) (2-methoxyphenol) to produce 4-chloro-2-methoxyphenol. google.com A patented method describes the production of o-alkoxyphenols starting from the chlorination of cyclohexanone (B45756) or cyclohexanol (B46403) to form a trichlorocyclohexanone intermediate. google.com This intermediate is then reacted with an alcohol and a base to yield the desired o-alkoxyphenol. google.com The modification of physical properties by chlorination is significant; these compounds are typically denser than water and exhibit higher boiling points compared to their non-chlorinated hydrocarbon counterparts. wikipedia.org

In synthesis, the hydroxyl group can be a site for etherification or esterification, the aromatic ring can undergo further electrophilic substitution, and the chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions. This reactivity makes chlorinated alkoxyphenols valuable starting materials for constructing more complex molecular architectures. For instance, they serve as precursors in the synthesis of pharmaceuticals and other specialized chemical reagents. chemicalbook.comsmolecule.com

Research Significance of 4-Chloro-2-ethoxyphenol Analogues in Chemical Science

The research significance of this compound can be understood by examining its analogues, which have been featured in a variety of scientific studies. These related compounds, with slight structural modifications, demonstrate a range of applications that underscore the importance of the chlorinated alkoxyphenol scaffold.

A prominent and closely related analogue is 4-Chloro-2-methoxyphenol , also known as 4-chloroguaiacol. This compound is primarily utilized as an intermediate in pharmaceutical and chemical research. chemicalbook.com Notably, it has demonstrated antimicrobial properties, showing inhibitory activity against pathogens such as Staphylococcus aureus and Escherichia coli. medchemexpress.com Its synthesis from guaiacol and thionyl chloride or sulfonyl chloride is well-documented, providing a reliable route to this key intermediate. google.com

Another analogue, 3-Chloro-4-ethoxyphenol , is noted for its potential in medicinal chemistry. smolecule.com Its structural features make it a candidate for the development of new antimicrobial agents and it serves as an intermediate for synthesizing more complex organic molecules. smolecule.com

Expanding the scope to more complex analogues reveals further applications. Derivatives of 4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene have been studied for their potential anticancer properties, specifically their ability to inhibit the COX-2 enzyme, which is often overexpressed in various cancers. In the field of agrochemicals, a complex pyrazolinone derivative synthesized from 3-methoxyphenol (B1666288) and a chlorinated aromatic compound showed promising results as a selective herbicide. mdpi.com

Furthermore, research into thymol (B1683141) derivatives has highlighted 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) for its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.kr This compound was also found to prevent biofilm formation, indicating its potential as a lead compound for developing new anti-MRSA therapeutics. jmb.or.kr The synthesis of other complex structures, such as 4,4'-hydrazine-1,2-diylidenebis(methanylylidene)bis(2-ethoxyphenol) , a Schiff base compound, has been reported, with studies showing it possesses antibacterial activity. researchgate.net

These examples collectively demonstrate that the chlorinated alkoxyphenol core, as seen in this compound and its analogues, is a foundational structure for developing molecules with significant biological and chemical applications.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRKFIXMGXKTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313640 | |

| Record name | 4-Chloro-2-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-10-5 | |

| Record name | 4-Chloro-2-ethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Insights for 4 Chloro 2 Ethoxyphenol

Established Synthetic Pathways for Substituted Phenols Relevant to 4-Chloro-2-ethoxyphenol

The foundational methods for synthesizing substituted phenols often involve the modification of a pre-existing phenol (B47542) ring or the construction of the phenol itself from other aromatic precursors. These classical approaches remain integral to the synthetic chemist's toolkit.

Nucleophilic Aromatic Substitution Strategies for Phenol Derivatization

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for introducing substituents onto an aromatic ring. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. For the synthesis of phenol derivatives, this typically involves the displacement of a halide or other suitable leaving group by a hydroxide (B78521) or alkoxide nucleophile.

The reaction generally proceeds via a two-step mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups help to stabilize the anionic intermediate. masterorganicchemistry.com While traditional SNAr reactions often require harsh conditions, recent advancements have enabled these transformations under milder, aqueous conditions using catalytic amounts of benign polymers like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info

A notable development in this area is the use of radicals as transient electron-withdrawing groups to facilitate nucleophilic aromatic substitution on halophenols under mild conditions. nih.gov This "homolysis-enabled electronic activation" strategy dramatically lowers the kinetic barrier for substitution. nih.gov

| Starting Material | Reagent | Product | Key Features |

| Aryl Halide with Electron-Withdrawing Groups | Nucleophile (e.g., RO⁻) | Substituted Phenol/Ether | Accelerated by electron-withdrawing groups ortho/para to leaving group. masterorganicchemistry.com |

| Halophenol | Carboxylate Nucleophile | Aryl Carboxylate | Enabled by O–H bond homolysis to form a phenoxyl radical. nih.gov |

| 2-Fluoro-5-cyanopyridine | Boronate | Vinyl Pinacol Boronate | Two-step one-pot synthesis in an aqueous medium. d-nb.info |

Hydrohalogenation Approaches in Alkylphenol Synthesis

Hydrohalogenation involves the addition of a hydrogen halide (such as HCl, HBr, or HI) across a double or triple bond. chadsprep.commasterorganicchemistry.com While this method is more commonly associated with the synthesis of alkyl halides from alkenes and alkynes, it can be relevant in multi-step syntheses leading to alkylphenols. For instance, an alkene side chain on a phenolic ring could be subjected to hydrohalogenation. The reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon, proceeding through a carbocation intermediate. chadsprep.commasterorganicchemistry.com

In the context of producing alkylphenols, the alkylation of phenols is a more direct approach. taylorandfrancis.com This can be achieved through various methods, including the Friedel-Crafts alkylation, which often uses Lewis acid catalysts but can suffer from poor selectivity. rsc.org

A related process is the hydrodehalogenation of haloalkylphenols. This method is used to remove halogen atoms from alkylphenol compounds, often byproducts of halogenation reactions, using a catalyst in the presence of hydrogen. google.com This can be a crucial purification step or a way to convert unwanted isomers into more valuable products.

Catalytic Ethylating Procedures for Phenolic Compounds

The introduction of an ethyl group onto a phenolic compound can be achieved through several catalytic methods. These procedures are vital for synthesizing compounds like this compound.

One approach involves the reaction of a phenolic compound with an amine in the presence of a condensation catalyst, such as activated alumina, to introduce hydrocarbon radicals into the aromatic nucleus. google.com Another method utilizes the reaction of a phenol with an olefin, like ethylene, in the presence of a surface catalyst at elevated temperatures. google.com

More recent and "greener" approaches employ organocatalysts. For example, a masked N-heterocyclic carbene, 1,3-dimethylimidazolium-2-carboxylate (B1245923) (DMI-CO₂), has been shown to be an effective catalyst for the alkylation of phenols using low-toxicity alkylating agents like diethyl carbonate. researchgate.net This reaction proceeds via nucleophilic catalysis, where the carbene activates the electrophile. researchgate.net Palladium on carbon (Pd/C) has also been used as a heterogeneous catalyst for the alkylation of phenols with primary alcohols. rsc.org

Advanced Synthetic Approaches to this compound and its Complex Derivatives

Modern synthetic chemistry continually seeks more efficient, sustainable, and versatile methods. These advanced approaches are crucial for the synthesis of complex molecules that incorporate the this compound moiety.

Green Chemistry Synthetic Routes for Alkoxyphenols

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. chemistryjournals.netresearchgate.net For the synthesis of alkoxyphenols, this translates to the use of safer solvents, renewable feedstocks, and energy-efficient methods. chemistryjournals.net

Key strategies in green organic synthesis include:

Use of Alternative Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or supercritical fluids. chemistryjournals.net

Catalysis: Employing catalysts, including biocatalysts and recyclable heterogeneous catalysts, to improve reaction efficiency and reduce waste. ijnc.ir

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. ijnc.ir

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption and improve control over reaction conditions. chemistryjournals.net

An example of a greener route to an alkoxyphenol is the oxidation of p-alkoxyphenols using hypervalent iodine reagents, which can provide a general route to p-benzoquinone monoacetals. acs.org Another example is the use of a masked N-heterocyclic carbene as an organocatalyst for the alkylation of phenols with dialkyl carbonates, which are considered low-toxicity and renewable alkylating agents. researchgate.net

| Green Chemistry Principle | Application in Alkoxyphenol Synthesis | Example |

| Use of Safer Solvents | Reactions conducted in water instead of organic solvents. | SNAr reactions using HPMC in water. d-nb.info |

| Catalysis | Use of recyclable or organocatalysts to avoid toxic reagents. | Masked N-heterocyclic carbene for phenol alkylation. researchgate.net |

| Atom Economy | Designing synthetic routes with fewer steps and byproducts. | Three-step synthesis with high overall yield. raijmr.com |

| Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Lignin-derived phenols as starting materials. rsc.org |

Multistep Syntheses for Elaborate Molecular Architectures Incorporating Phenolic Moieties

The incorporation of the this compound unit into more complex molecules often requires multi-step synthetic sequences. rsc.org The design of these syntheses relies on the strategic use of protecting groups and the careful orchestration of bond-forming reactions.

Building block chemistry, where pre-functionalized molecular scaffolds are assembled, is a common strategy. mdpi.com For instance, a phenolic moiety can be part of a larger structure assembled through techniques like click chemistry, which offers high yields and selectivity. mdpi.com The synthesis of hybrid molecules, where a phenolic core is linked to another pharmacologically active moiety like an isatin (B1672199) via a 1,2,3-triazole linker, demonstrates this approach. mdpi.com

The development of dynamic covalent chemistry (DCvC) has also provided powerful tools for constructing complex architectures. rsc.org This approach utilizes reversible covalent bond formation to yield the most thermodynamically stable product.

A specific example of a multi-step synthesis involves the preparation of eugenol, which shares structural similarities with substituted phenols. A synthetic route starts with guaiacol (B22219), which is first halogenated at the para position to yield 4-chloro-2-methoxyphenol. google.com The phenolic hydroxyl group is then protected, followed by a Grignard reaction and subsequent deprotection to yield the final product. google.com This strategic sequence avoids the formation of unwanted isomers.

Elucidation of Reaction Mechanisms in the Synthesis of this compound Precursors and Derivatives

The synthesis of this compound can be approached through two primary precursor routes: the chlorination of 2-ethoxyphenol (B1204887) or the etherification of a chlorinated phenol. The reaction mechanisms governing the formation of these precursors and their subsequent transformation into derivatives are critical for controlling product selectivity and yield. These mechanisms are predominantly categorized as electrophilic aromatic substitution for the chlorination step and nucleophilic substitution for the etherification step.

Electrophilic Aromatic Chlorination of 2-Ethoxyphenol

The introduction of a chlorine atom onto the 2-ethoxyphenol ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this process, an electrophile (Cl⁺ or a polarized chlorine species) attacks the electron-rich aromatic ring. The ethoxy (–OC₂H₅) and hydroxyl (–OH) groups are both activating and ortho-, para-directing. unizin.orglibretexts.org This means they increase the rate of reaction compared to benzene (B151609) and direct the incoming electrophile to the positions ortho and para to themselves.

The mechanism proceeds in two main steps:

Formation of the Sigma Complex (Arenium Ion): The electrophile is attacked by the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. The attack at the para position (C4) relative to the hydroxyl group is sterically favored and electronically activated by both the hydroxyl and ethoxy groups. The positive charge in the arenium ion is delocalized across the ring, with resonance structures showing the charge on the carbons ortho and para to the site of attack, as well as on the oxygen of the hydroxyl and ethoxy groups. unizin.orglibretexts.org

Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic system and yields the chlorinated product. unizin.org

The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions. The ethoxy group is also an ortho-, para-director. In 2-ethoxyphenol, the position para to the hydroxyl group (C4) is also ortho to the ethoxy group, making it a highly activated and sterically accessible site for electrophilic attack.

Kinetic studies on the chlorination of various phenols have shown that the reaction rates are highly dependent on pH. niscpr.res.in The reaction between hypochlorous acid (HOCl) and phenols is often faster with the corresponding phenoxide ion, which is more nucleophilic than the neutral phenol. niscpr.res.in The rate of chlorination generally follows second-order kinetics, being first-order in both the phenolic compound and the chlorinating agent. researchgate.net

Table 1: Regioselectivity in Electrophilic Chlorination of Phenols

| Catalyst System | Substrate | Major Product | Ortho/Para Ratio | Reference |

| N-Chlorosuccinimide (NCS) / Thiourea Catalyst 6 | Phenol | o-chlorophenol | up to 10:1 | scientificupdate.com |

| N-Chlorosuccinimide (NCS) / Thiourea Catalyst 7 | Phenol | p-chlorophenol | up to 1:20 | scientificupdate.com |

| PIFA / AlCl₃ | Phenol | o-chlorophenol | Highly selective | researchgate.net |

This table illustrates how different catalytic systems can influence the regioselectivity of phenol chlorination, offering pathways to control the position of the incoming chlorine atom.

Williamson Ether Synthesis for Ethoxylation of Chlorinated Phenols

An alternative route to a precursor involves the etherification of a pre-chlorinated phenol, such as 4-chlorophenol (B41353), to introduce the ethoxy group. The Williamson ether synthesis is the most common method for this transformation. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com

The mechanism involves the following steps:

Deprotonation of the Phenol: The phenolic proton of 4-chlorophenol is acidic and is first removed by a strong base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This deprotonation significantly increases the nucleophilicity of the oxygen atom.

Nucleophilic Attack: The resulting 4-chlorophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate. The reaction proceeds in a single, concerted step where the nucleophile attacks from the backside of the carbon atom bearing the leaving group, causing an inversion of stereochemistry if the carbon were chiral. wikipedia.org

Formation of the Ether: The carbon-oxygen bond forms simultaneously with the breaking of the carbon-leaving group bond, resulting in the formation of the ether and a salt byproduct. byjus.com

For the Williamson ether synthesis to be efficient, the alkyl halide should ideally be primary to minimize competing elimination (E2) reactions. masterorganicchemistry.com Since an ethyl group is a primary alkyl group, this pathway is generally effective.

Kinetic and mechanistic studies have shown that the choice of solvent can significantly impact the regioselectivity of the Williamson ether synthesis, particularly with ambident nucleophiles like phenoxides, which can undergo both O-alkylation (ether formation) and C-alkylation. researchgate.netrsc.org In polar aprotic solvents like acetonitrile (B52724), O-alkylation is highly favored, whereas protic solvents like methanol (B129727) can lead to a higher proportion of C-alkylated byproducts. researchgate.netrsc.org

Table 2: Kinetic Data for Williamson Ether Synthesis of Substituted Phenols

| Phenolic Substrate | Alkylating Agent | Solvent | Rate Constant (k) | Activation Energy (Ea) | Reference |

| 4-Fluorophenol | H₂O₂/Microperoxidase-8 | Methanol | Relative rate ~170x vs 4-chlorophenol | Not specified | pnas.org |

| 4-Chlorophenol | H₂O₂/Microperoxidase-8 | Methanol | Base rate | Not specified | pnas.org |

| 4-Bromophenol | H₂O₂/Microperoxidase-8 | Methanol | Relative rate ~0.17x vs 4-chlorophenol | Not specified | pnas.org |

This table presents relative reaction rates for an enzymatic alkoxylation, highlighting the influence of the halogen substituent on the reactivity of the phenol.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Ethoxyphenol

High-Resolution Spectroscopic Techniques for Elucidating Molecular Structure

High-resolution spectroscopy is fundamental to understanding the detailed molecular framework of 4-Chloro-2-ethoxyphenol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer a unique window into the compound's structural and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring atoms. The signals in the spectrum, reported in parts per million (ppm), correspond to the distinct protons in the molecule, including those on the aromatic ring and the ethoxy group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, this includes distinct signals for the carbons in the aromatic ring, one of which is bonded to chlorine, another to the hydroxyl group, and one to the ethoxy group, as well as the two carbons of the ethoxy side chain.

A note on spectral data: Specific chemical shifts (δ) for ¹H and ¹³C NMR can vary slightly depending on the solvent used and the concentration of the sample. pitt.eduepfl.ch Data is often collected in deuterated solvents such as CDCl₃ or DMSO-d₆. rsc.orgglobalresearchonline.net

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays absorption bands that correspond to the vibrational modes of its specific bonds. Key absorptions include:

A broad band characteristic of the O-H (hydroxyl) stretching vibration.

Bands corresponding to aromatic C-H stretching.

Signals for the aliphatic C-H stretching of the ethoxy group.

Absorptions from C=C stretching within the aromatic ring.

Characteristic bands for the C-O (ether and phenol) stretching.

A band indicating the C-Cl stretching vibration.

These spectra can be obtained using various techniques, such as Attenuated Total Reflectance (ATR), which is suitable for neat samples. nih.gov

Interactive Data Table: Key IR Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3515 |

| Aromatic Ring | C=C Stretch | ~1453 |

| Ether (-O-CH₂CH₃) | C-O Stretch | ~1269 |

| Chloro (-Cl) | C-Cl Stretch | ~721 |

Note: Data derived from a related compound, 4-(2-chloropropyl)-2-methoxyphenol, for illustrative purposes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Electronic Absorption Spectra Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like this compound, the spectrum is characterized by absorption bands resulting from π → π* transitions within the benzene (B151609) ring. The positions and intensities of these bands can be influenced by the substituents on the ring (chloro, ethoxy, and hydroxyl groups). Studies on related compounds show that the maximum absorption wavelength (λmax) can be influenced by factors such as solvent and pH. For instance, a study on 4-Chloro-2-methoxyphenol determined a λmax of 282 nm in an aqueous solution. usm.my

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise bond lengths, bond angles, and details about the crystal packing and intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scienceready.com.auarizona.edu

For this compound (C₈H₉ClO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak would be observed, two mass units higher than the molecular ion peak, with about one-third the intensity.

The fragmentation of this compound under electron impact ionization would likely involve the loss of the ethyl group from the ether linkage, or other characteristic cleavages of the aromatic structure. researchgate.netyoutube.com Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Interactive Data Table: Expected Mass Spectrometry Peaks for this compound

| Ion | Description | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) |

|---|---|---|---|

| [C₈H₉ClO₂]⁺ | Molecular Ion ([M]⁺) | 172.03 | 174.03 |

| [C₆H₄ClO₂]⁺ | Loss of ethyl group (•C₂H₅) | 143.00 | 145.00 |

Note: These are theoretical values. Actual spectra may show additional fragments.

Computational Chemistry and Theoretical Modeling of 4 Chloro 2 Ethoxyphenol

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. Studies on related substituted phenols demonstrate the utility of DFT in predicting molecular characteristics. acs.orgresearchgate.net

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For molecules with flexible groups, such as the ethoxy group in 4-Chloro-2-ethoxyphenol, this involves a conformational analysis to identify the lowest-energy conformer.

DFT calculations, particularly using methods like B3LYP with a 6-31G(d,p) basis set, are employed to study the conformations of substituted phenols. acs.org For 2-substituted phenols, the orientation of the hydroxyl (-OH) group relative to the substituent is critical. An intramolecular hydrogen bond can form between the hydroxyl hydrogen and an acceptor atom on the substituent, significantly influencing the molecule's preferred conformation and stability. acs.orgresearchgate.net In the case of this compound, the key conformational questions would involve the rotation around the C-O bonds of the ethoxy group and the orientation of the phenolic hydroxyl group. The most stable conformer is determined as the one with the minimum total energy. Studies on similar molecules, like 2-methoxyphenol, have identified the conformer with an intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy (B1213986) oxygen as the most stable. researchgate.net

A potential energy surface (PES) scan, which involves systematically changing specific dihedral angles and calculating the energy at each step, is a common technique to explore the conformational landscape and identify energy minima and transition states. researchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting a molecule's reactive behavior. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.de

In an MEP map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. uni-muenchen.deimist.ma For a molecule like this compound, an MEP analysis would likely show a region of high negative potential around the phenolic oxygen atom, making it a primary site for hydrogen bonding and interaction with electrophiles. mdpi.comresearchgate.net The chlorine atom and the aromatic ring would also display distinct electrostatic features influencing their reactivity in intermolecular interactions. mdpi.comresearchgate.net MEP maps are crucial for understanding how a molecule will interact with other reagents or bind to a biological receptor. imist.ma

| Color on MEP Surface | Potential | Interpretation | Predicted Reactivity |

|---|---|---|---|

| Red | Most Negative | Electron-rich region | Site for electrophilic attack |

| Orange/Yellow | Slightly Negative | Moderately electron-rich | Potential interaction site |

| Green | Neutral | Van der Waals surface | Less reactive site |

| Blue | Positive | Electron-poor region | Site for nucleophilic attack |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding. taylorandfrancis.com

NBO analysis evaluates the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. The strength of this interaction is quantified by the second-order perturbation energy, E(2). uni-muenchen.detaylorandfrancis.com For this compound, NBO analysis could be used to:

Confirm Hydrogen Bonding: A significant E(2) value for the interaction between a lone pair on the ethoxy oxygen (donor) and the antibonding orbital of the phenolic O-H bond (acceptor) would provide quantitative evidence of an intramolecular hydrogen bond. grafiati.com

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP(O)ethoxy | σ(O-H)phenol (B47542) | Intramolecular H-Bond | High | Confirms H-bonding, stabilizes conformer |

| LP(O)phenol | π(C-C)ring | Hyperconjugation | Moderate | Electron donation to the ring |

| LP(Cl) | π(C-C)ring | Hyperconjugation | Moderate | Electron donation to the ring |

| π(C-C)ring | σ(C-Cl) | Hyperconjugation | Low | Ring to substituent charge transfer |

Nonlinear optical (NLO) materials are crucial for modern technologies like telecommunications and optical data processing. frontiersin.orgdoi.org Organic molecules, particularly those with π-conjugated systems and electron donor-acceptor groups, often exhibit significant NLO properties. doi.organalis.com.my Phenolic compounds are studied for these properties due to the electron-donating nature of the hydroxyl group. researchgate.net

Computational methods, especially DFT, are used to predict the NLO response of molecules by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). doi.orgimist.ma A large β value is indicative of a strong NLO response. Studies on various substituted phenols show that the nature and position of substituents dramatically influence the NLO properties. For instance, nitro-substituted phenols, which have a strong electron-accepting group, often show high hyperpolarizability values. doi.org The combination of the electron-donating ethoxy and hydroxyl groups with the electron-withdrawing chloro group in this compound creates a donor-π-acceptor system that could potentially lead to interesting NLO properties. Calculations on similar structures have shown hyperpolarizability values many times greater than that of urea, a standard reference material. acs.orgdoi.org

Quantum Chemical Calculations of Chemical Reactivity Descriptors

Quantum chemistry provides a suite of descriptors that quantify the reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The acid dissociation constant (pKa) is a fundamental property of phenols, dictating their degree of ionization at a given pH. xray.cz Predicting pKa values computationally is a significant challenge but offers immense value in fields from drug design to environmental science. xray.czafit.edu

Several computational strategies exist for pKa prediction. One common approach is the "direct method," which calculates the Gibbs free energy change (ΔG) for the dissociation reaction in solution. afit.edutorvergata.it This requires high-level quantum mechanical calculations for the phenol and its corresponding phenoxide anion, both in the gas phase and with a continuum solvation model to account for the solvent (water). afit.edu

Analysis of Substituent Effects on Theoretical Reactivity and Charge Distribution

The reactivity and electronic properties of a phenolic compound are significantly influenced by the nature and position of substituents on the aromatic ring. In this compound, the hydroxyl group's chemical behavior is modulated by the presence of a chloro group at position 4 and an ethoxy group at position 2. Computational studies, particularly using density functional theory (DFT), provide deep insights into these substituent-induced effects. afit.eduimist.ma

Theoretical calculations on substituted phenols have shown that EWGs tend to increase the rotational energy barrier of the hydroxyl group, consistent with shorter C-O bond lengths. afit.edu Conversely, EDGs decrease this barrier. The presence of these groups also directly impacts the acidity (pKa) of the phenolic proton. Quantum chemical parameters such as the natural charge on the phenolic hydrogen and the phenoxide oxygen, HOMO-LUMO energy gap, and proton-transfer energy can be calculated to model these changes with high accuracy, often outperforming empirical Hammett constants. afit.eduacs.org

The stability of the phenolic O-H bond, often quantified by the bond dissociation enthalpy (BDE), is crucial for activities like antioxidant potential. nist.gov DFT studies on monosubstituted phenols show that EWGs generally increase BDEs and ionization energies (IEs), while EDGs have the opposite effect. acs.org Therefore, in this compound, the chloro group would be expected to increase the BDE, while the ethoxy group would decrease it. The net effect on reactivity is a balance of these opposing influences.

Analysis of atomic charges using methods like Natural Bond Orbital (NBO) analysis can quantify the electron distribution. researchgate.net For a molecule like this compound, such analysis would reveal the precise electronic push-pull mechanism and its effect on the charge of the phenolic oxygen and hydrogen, which is fundamental to its reactivity.

| Substituent Group | Position on Ring | Electronic Nature | Predicted Effect on Phenolic -OH Reactivity |

|---|---|---|---|

| Chloro (-Cl) | 4 (para) | Electron-Withdrawing (Inductive) | Increases acidity (lowers pKa), Increases O-H Bond Dissociation Enthalpy |

| Ethoxy (-OCH2CH3) | 2 (ortho) | Electron-Donating (Resonance) | Decreases acidity (raises pKa), Decreases O-H Bond Dissociation Enthalpy, Potential for intramolecular hydrogen bonding |

Molecular Dynamics and Potential Energy Surface (PES) Scan Studies

Molecular dynamics (MD) simulations and Potential Energy Surface (PES) scans are powerful computational tools used to explore the conformational landscape and dynamic behavior of molecules. A PES scan involves systematically changing a specific geometric parameter (like a bond length, angle, or dihedral angle) and performing a constrained geometry optimization at each step to map the energy changes. uni-muenchen.deq-chem.com This process is crucial for locating the most stable conformations (energy minima) and transition states (saddle points) for processes like bond rotation. uni-muenchen.dereadthedocs.io

For this compound, PES scans are particularly useful for investigating the rotation around key single bonds, such as the C-O bonds of the ethoxy and hydroxyl groups. The orientation of these groups can significantly affect the molecule's properties and interactions. For instance, a PES scan of the dihedral angle involving the ethoxy group can determine the energetic barrier to its rotation and identify the most stable rotational isomer (rotamer).

While specific MD or PES studies on this compound are not widely published, research on analogous structures provides a clear precedent. For example, a theoretical study on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol utilized PES scans at the B3LYP/6-311++G(d,p) level to analyze the rotation around important torsion angles. researchgate.net Similarly, computational studies on lignin (B12514952) model compounds, which often feature methoxy- and hydroxyl-substituted phenyl rings, extensively use PES scans to determine the preferred conformations of these substituent groups. ncsu.edu

A hypothetical PES scan for this compound would likely focus on the dihedral angle of the C-C-O-H hydroxyl group and the Ar-C-O-C ethoxy group. The results would reveal the global energy minimum conformation and the energy barriers between different stable conformations, providing insight into the molecule's flexibility and the relative populations of its conformers at room temperature.

Quantitative Structure-Reactivity Relationship (QSRR) Investigations on Phenolic Structures

Quantitative Structure-Reactivity Relationship (QSRR) and the closely related Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their reactivity or biological activity. nih.gov These models are essential for predicting the properties of new or untested chemicals, thereby guiding synthesis and screening efforts. researchgate.net Phenolic compounds, including chlorophenols, have been extensively studied using these methodologies. nih.govoup.comoup.com

QSRR models are typically developed using a set of molecules with known properties and a large pool of calculated molecular descriptors. mdpi.comresearchgate.net These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, Hammett constants. nih.gov

Steric/Topological Descriptors: Molecular weight, molar refractivity, molecular connectivity indices. nih.govnih.gov

Lipophilic Descriptors: The n-octanol/water partition coefficient (log P). oup.comoup.com

Statistical methods such as Step-wise Multiple Linear Regression (SMLR) and Artificial Neural Networks (ANN) are then used to create a predictive model. mdpi.comresearchgate.net

For phenolic structures, QSRR models have been successfully developed to predict properties like chromatographic retention times, pKa values, and toxicity. acs.orgmdpi.com For instance, studies on chlorophenols have shown that their toxicity can be well-correlated with descriptors like log P and pKa. oup.comresearchgate.net The generation of the necessary quantum chemical descriptors for these models relies on theoretical calculations, such as those performed using DFT. researchgate.netacs.org A QSRR investigation involving this compound would calculate a variety of these descriptors to predict its reactivity in specific chemical or biological systems based on models built from a larger set of related phenolic compounds.

| Descriptor Class | Example Descriptor | Property Correlated with Reactivity/Activity |

|---|---|---|

| Lipophilic | log P (n-octanol/water partition coefficient) | Membrane permeability, bioavailability, toxicity. oup.comoup.com |

| Electronic | pKa (acid dissociation constant) | Degree of ionization at a given pH, receptor interaction. researchgate.net |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, chemical reactivity. |

| Electronic | Partial Atomic Charge (e.g., on phenolic H or O) | Site of electrophilic/nucleophilic attack, hydrogen bonding capacity. acs.org |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability, binding interactions. nih.gov |

Chemical Reactivity and Derivatization Studies of 4 Chloro 2 Ethoxyphenol

Mechanistic Investigations of Reaction Pathways

The reaction mechanisms involving 4-Chloro-2-ethoxyphenol are of interest for both environmental and synthetic applications. Understanding how this molecule is transformed, either by biological systems or through chemical reagents, is crucial for predicting its fate and designing new synthetic routes.

Enzymatic Transformations and Dehalogenation Mechanisms of Halophenols

Halogenated phenols, including chlorophenols, are recognized as environmental pollutants, and their biodegradation by microorganisms is a key area of research. d-nb.info Bacteria have evolved enzymatic pathways to degrade these toxic compounds, often using them as a sole source of carbon and energy. d-nb.info The degradation of chlorophenols can proceed through different mechanisms depending on the specific enzymes and the environmental conditions (aerobic vs. anaerobic). researchgate.net

Under aerobic conditions, the initial step in the bacterial degradation of many chlorophenols is hydroxylation, catalyzed by monooxygenase enzymes. nih.gov For a compound like this compound, an analogous pathway would likely involve the enzymatic introduction of a hydroxyl group onto the aromatic ring, forming a chlorocatechol derivative. This is supported by studies on 4-chlorophenol (B41353) (4-CP), which is first converted to 4-chlorocatechol (B124253) (4-CC) by 4-CP-2-monooxygenase. d-nb.info Following this initial hydroxylation, the resulting catechol intermediate undergoes ring cleavage, a reaction catalyzed by dioxygenase enzymes. d-nb.infoslideshare.net Dehalogenation, the removal of the chlorine atom, often occurs after the aromatic ring has been opened. researchgate.net

Artificial enzymes have also been developed to mimic this process. For instance, an artificial metalloenzyme, Fe-MC6*a, has been shown to catalyze the oxidation of various halophenols. mdpi.com In the case of 4-chlorophenol, this catalyst promotes the formation of oligomers through C-O bond formation. mdpi.com Another study using a miniaturized peroxidase, microperoxidase-8 (MP8), demonstrated that in the presence of hydrogen peroxide and an alcohol solvent like methanol (B129727), halophenols can undergo alkoxylating dehalogenation to form products such as 4-methoxyphenol. pnas.org White rot fungi are also known to degrade chlorophenols using extracellular enzymes like lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase, which facilitate conversion into less harmful inorganic compounds. biorxiv.org

The key enzymatic steps in the degradation of related chlorophenols are summarized below:

| Substrate | Enzyme Type | Initial Product | Degradation Pathway |

| 4-Chlorophenol | Monooxygenase | 4-Chlorocatechol | Aerobic, ortho- or meta-cleavage |

| 2,4-Dichlorophenol | Dioxygenase | 3,5-Dichlorocatechol | Aerobic |

| 2,4,6-Trichlorophenol | Peroxidase | 2,6-Dichlorobenzoquinone | Oxidative Dehalogenation |

This table presents generalized enzymatic transformations observed for various chlorophenols, which provide a model for the potential biodegradation of this compound.

Coordination Chemistry and Complex Formation Involving Phenolic Ligands

The phenolic hydroxyl group of this compound allows it to act as a ligand, donating its electron-rich oxygen atom to coordinate with metal ions. Phenolic compounds are known to form stable complexes with a wide range of metals. mdpi.com The presence of the ethoxy and chloro substituents can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the structure and stability of the resulting metal complexes.

The coordination typically occurs through the deprotonated phenolate (B1203915) oxygen. ias.ac.in The resulting metal-phenolate bond can be quite strong. mdpi.com For instance, iron(III) complexes with tetradentate amino-bis(phenolate) ligands have been synthesized and characterized, showing strong iron-oxygen interactions. mdpi.com While direct studies on this compound are limited, the coordination chemistry of related substituted phenols, such as salicylaldehyde (B1680747) derivatives, is well-documented. tandfonline.comajrconline.org These compounds form Schiff base ligands upon condensation with amines, and these ligands readily chelate to metal ions like Cu(II), Co(II), Ni(II), and Zn(II). tandfonline.comajrconline.orgrsc.org The coordination often involves the phenolic oxygen and the imine nitrogen, creating a stable chelate ring. rsc.org

The coordination behavior can be influenced by other functional groups on the ring. For example, in neodymium(III) complexes with methoxy-substituted Schiff base ligands, the methoxy (B1213986) oxygen can also participate in coordination, leading to bidentate binding. tandfonline.com This suggests that the ethoxy group in this compound could potentially coordinate with a metal center, in addition to the primary coordination through the phenolic oxygen. The study of such complexes is important as they have applications in catalysis and materials science. nih.govnih.gov

Functionalization and Derivatization Strategies for Enhanced Chemical Utility

The structure of this compound offers several avenues for chemical modification to create new molecules with potentially enhanced or novel properties. These strategies target the phenolic hydroxyl group, the aromatic ring, and the ethoxy moiety.

Synthesis of Schiff Bases and Related Chelating Ligands from Phenolic Aldehydes

A primary strategy for derivatization involves the introduction of an aldehyde group onto the phenolic ring, typically at the position ortho to the hydroxyl group. This transformation converts the phenol (B47542) into a salicylaldehyde derivative. orgsyn.org The ortho-formylation of phenols can be achieved using various methods, including the use of magnesium chloride, triethylamine, and paraformaldehyde. orgsyn.org

Once the corresponding phenolic aldehyde of this compound is synthesized, it can serve as a versatile precursor for Schiff bases. Schiff bases are formed through the condensation reaction between an aldehyde and a primary amine. ias.ac.inajrconline.org These reactions are often catalyzed by acid or base and can be performed under mild conditions. ajrconline.orgnih.gov The resulting Schiff base, containing an imine (-C=N-) group, is an excellent chelating ligand, especially when the imine is positioned ortho to the phenolic hydroxyl group. tandfonline.comchemicalbook.com Such ligands can coordinate with metal ions in a bidentate, tridentate, or even tetradentate fashion, depending on the structure of the amine used. chemicalbook.com

The general synthesis of a Schiff base from a phenolic aldehyde is shown below:

| Reactant 1 | Reactant 2 | Product Type | Key Functional Group |

| Substituted Salicylaldehyde | Primary Amine | Schiff Base | Imine (-CH=N-R) |

| Substituted Salicylaldehyde | Ethylenediamine | Salen-type Ligand | Bis-imine |

| Substituted Salicylaldehyde | o-Aminophenol | Tridentate Ligand | Imine and additional hydroxyl |

This table illustrates the versatility of phenolic aldehydes in synthesizing various Schiff base ligands.

These Schiff base-metal complexes have a broad range of applications due to their diverse biological activities and catalytic properties. tandfonline.com

Modifications of Phenolic and Ethereal Moieties in Related Structures

The phenolic hydroxyl and the ethoxy ether groups are key sites for chemical modification. nih.gov The phenolic hydroxyl group is weakly acidic and can be readily derivatized through reactions like esterification and O-alkylation. researchgate.net

Esterification : The phenolic -OH group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form phenyl esters. A patent describes a method for producing the p-chlorophenol ester of p-chlorophenoxyisobutyric acid, highlighting the industrial relevance of such reactions. google.com

O-Alkylation : The reaction of the phenoxide ion (formed by deprotonating the phenol) with an alkyl halide results in the formation of an ether. This reaction can be used to introduce a variety of alkyl or aryl groups. organic-chemistry.org For instance, Cu-catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides has been reported as a method to form new ether linkages. rsc.org

The ethoxy group, being an ether, is generally more stable. However, it can be cleaved under harsh conditions, typically using strong acids like HBr or HI, to regenerate a hydroxyl group. This O-dealkylation would convert this compound into 5-chloro-2-ethoxyphenol, which is not a straightforward reaction. More relevant is the modification of the aromatic ring itself, where the existing substituents direct further electrophilic substitution. oregonstate.edu

Formation of Heterocyclic Derivatives, e.g., Pyrazoline Compounds

Phenolic compounds can be used as starting materials for the synthesis of various heterocyclic structures, which are prevalent in medicinal chemistry. derpharmachemica.commsu.edu A common strategy involves the synthesis of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. derpharmachemica.com

The synthesis of pyrazolines often begins with the preparation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325). jrespharm.com A chalcone can be synthesized from a phenolic acetophenone (B1666503) (which would first need to be prepared from this compound via acetylation) through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. jrespharm.com

The resulting chalcone derivative is then reacted with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine. derpharmachemica.comijfmr.com This reaction proceeds via a cyclization reaction to form the pyrazoline ring. afjbs.com The reaction is typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with an acid catalyst like acetic acid. derpharmachemica.comdergipark.org.tr

The general two-step synthesis is outlined below:

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | Phenolic Acetophenone + Aromatic Aldehyde | Chalcone | Claisen-Schmidt Condensation |

| 2 | Chalcone + Hydrazine Hydrate | Pyrazoline | Cyclization/Condensation |

This table outlines a common synthetic route to pyrazoline heterocycles starting from a phenolic precursor.

This synthetic pathway allows for the creation of a diverse library of pyrazoline derivatives by varying the substituents on both the initial phenolic chalcone and the hydrazine reagent. derpharmachemica.comjrespharm.com

Environmental Chemistry and Transformation Mechanisms of Chlorinated Alkoxyphenols

Abiotic Transformation Pathways of 4-Chloro-2-ethoxyphenol Analogues

Abiotic transformations are chemical and physical processes that occur without the intervention of living organisms. For chlorinated phenols, these pathways primarily involve reactions driven by light (photolysis) and chemical interactions with other substances in the environment.

Photolytic degradation, or photolysis, is a major abiotic pathway for the transformation of chlorophenols in the environment, driven by the energy of sunlight.

In the aqueous phase , the degradation of chlorophenols can occur through two main mechanisms:

Direct Photolysis : This occurs when the chlorophenol molecule itself absorbs ultraviolet (UV) radiation, leading to the cleavage of the carbon-chlorine bond. This is often the initial and rate-limiting step, resulting in dechlorination.

Indirect Photolysis : This process is mediated by photosensitizing agents naturally present in water, such as dissolved organic matter. More importantly, it involves the reaction with photochemically generated reactive oxygen species, particularly hydroxyl radicals (•OH). researchgate.net These highly reactive radicals attack the aromatic ring of the chlorophenol, leading to hydroxylation, dechlorination, and eventual ring cleavage. researchgate.netnih.gov

The degradation process yields a series of intermediate products. For instance, the photocatalytic degradation of 2-chlorophenol has been shown to produce intermediates such as phenol (B47542), catechol, chlorohydroquinone, and hydroxyhydroquinone. nih.gov Further oxidation can lead to the formation of organic acids like oxalic acid, pyruvic acid, and malonic acid before complete mineralization to CO2 and H2O. researchgate.net The specific pathway and products can be influenced by factors such as pH and the presence of catalysts like titanium dioxide (TiO2). nih.govacs.org

In the atmospheric phase , volatile chlorophenols can undergo gas-phase reactions, also primarily driven by hydroxyl radicals. These reactions lead to the breakdown of the aromatic structure, contributing to the removal of these pollutants from the air.

Table 1: Intermediates in the Photolytic Degradation of Chlorophenol Analogues

| Parent Compound | Major Intermediates | Final Products |

| 2-Chlorophenol | Phenol, Catechol, Chlorohydroquinone, 2-Hydroxy Benzaldehyde | Organic Acids, CO2, H2O, Cl- |

| 4-Chlorophenol (B41353) | Hydroquinone, 4-Chlorocatechol (B124253), 1,2,4-Benzenetriol | Organic Acids, CO2, H2O, Cl- |

| 2,4-Dichlorophenol | 4-Chlorophenol, 2,4-Dichlorocatechol | Organic Acids, CO2, H2O, Cl- |

Beyond photolysis, chlorophenols can be transformed through chemical oxidation and reduction reactions in environmental matrices like soil and water.

Chemical Oxidation often involves advanced oxidation processes (AOPs) where strong oxidizing agents, particularly hydroxyl radicals, are generated.

Fenton's Reaction : In soil and water, the reaction between hydrogen peroxide (H2O2) and ferrous iron (Fe2+) generates hydroxyl radicals, which can effectively degrade chlorophenols. nih.gov The efficiency of this process depends on the dosage of H2O2 and Fe2+. nih.gov Soil organic matter can influence the reaction by competing for oxidants and by releasing sorbed chlorophenols, making them available for degradation. nih.gov

Other Oxidants : Other oxidants like persulfate and potassium nitrosodisulfonate can also be used to treat chlorophenol contamination. researchgate.netmdpi.com For example, 4-chlorophenol can be selectively oxidized to 1,4-benzoquinone using potassium nitrosodisulfonate. researchgate.net

Chemical Reduction occurs primarily in anoxic (oxygen-deficient) environments, such as deep groundwater aquifers and saturated sediments.

Abiotic Reductive Dechlorination : This process involves the replacement of a chlorine atom with a hydrogen atom. It is often mediated by reactive iron minerals, including iron sulfides (FeS), magnetite (Fe3O4), and green rust. researchgate.netnavy.mil These minerals, which can form naturally under iron- and sulfate-reducing conditions, act as electron donors for the reduction reaction. researchgate.net Abiotic degradation can be a significant pathway at contaminated sites, sometimes proceeding without the accumulation of the daughter products typically seen in biological pathways. cloudfront.net Other reactive metals, such as zero-valent copper, can also facilitate the reductive degradation of chlorophenols. nih.gov

Biotic Transformation Pathways by Environmental Microorganisms

Microorganisms have evolved diverse metabolic strategies to utilize a wide range of organic compounds as energy sources, including halogenated aromatic compounds like chlorophenols.

The presence or absence of oxygen is a critical factor determining the microbial degradation pathway for chlorophenols.

Anaerobic Biotransformation : In the absence of oxygen, the primary mechanism for the breakdown of highly chlorinated phenols is reductive dechlorination. researchgate.netfrontiersin.org In this process, microorganisms use the chlorophenol as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. This process is generally more effective for phenols with a higher number of chlorine substituents. frontiersin.org For example, 2,4,6-trichlorophenol can be sequentially dechlorinated to 2,4-dichlorophenol, then to 4-chlorophenol, and finally to phenol. nih.gov While this process reduces the toxicity of the parent compound, it can lead to the accumulation of less-chlorinated, but still hazardous, intermediates. researchgate.net

Aerobic Biotransformation : In the presence of oxygen, microorganisms utilize oxygenases to initiate the degradation process. The typical aerobic pathway involves two key steps:

Hydroxylation : A monooxygenase or dioxygenase enzyme incorporates one or two oxygen atoms into the aromatic ring, typically replacing a chlorine atom or adding a hydroxyl group. This step often yields a chlorocatechol intermediate.

Ring Cleavage : A dioxygenase enzyme then cleaves the aromatic ring of the chlorocatechol. The resulting aliphatic compounds are further metabolized through central metabolic pathways. oregonstate.edu

Aerobic processes are generally more effective for degrading monochlorophenols and the phenolic intermediates produced during anaerobic dechlorination. frontiersin.org This has led to the development of sequential anaerobic-aerobic treatment systems, which combine the strengths of both pathways to achieve complete mineralization. frontiersin.orgnih.gov

Microorganisms employ specific enzymatic reactions to attack different parts of a substituted phenol molecule.

Dechlorination : As described above, this is a key process. Under anaerobic conditions, reductive dechlorination is dominant, where chlorine is removed and replaced by hydrogen. asm.orgnih.gov The position of the chlorine atom on the phenol ring influences the rate and pathway of degradation. oregonstate.edunih.gov For example, unacclimated anaerobic consortia often preferentially remove chlorine atoms at the ortho position relative to the hydroxyl group. nih.govasm.org Under aerobic conditions, dechlorination often occurs via hydrolytic or oxidative mechanisms, where the chlorine is replaced by a hydroxyl group.

Demethylation/Dealkoxylation : For alkoxyphenols like this compound, an initial step in microbial degradation is expected to be the cleavage of the ether bond. This process, known as O-dealkylation, would be carried out by ether-cleaving enzymes, converting the ethoxy group (-OCH2CH3) into a hydroxyl group (-OH). This would transform this compound into a corresponding chlorocatechol, a common intermediate in the aerobic degradation of chlorophenols.

Dehydroxylation : The removal of the primary hydroxyl group from the phenol ring is a less common microbial process compared to dechlorination and ring cleavage. It is not considered a primary pathway for the degradation of these compounds.

Table 2: Example of an Anaerobic Reductive Dechlorination Pathway

| Compound | Transformation Step | Product(s) |

| Pentachlorophenol | Reductive Dechlorination | 2,3,4,6-Tetrachlorophenol + 2,3,5,6-Tetrachlorophenol |

| 2,4,6-Trichlorophenol | Reductive Dechlorination | 2,4-Dichlorophenol |

| 2,4-Dichlorophenol | Reductive Dechlorination | 4-Chlorophenol |

| 4-Chlorophenol | Reductive Dechlorination | Phenol |

Source: Data synthesized from multiple studies on methanogenic consortia. nih.govnih.gov

While many environmental processes focus on the breakdown of chlorophenols, natural enzymatic processes can also lead to their formation. Certain organisms, particularly fungi like Caldariomyces fumago, produce enzymes called haloperoxidases. osti.govmdpi.com

Chloroperoxidase (CPO) is a heme-dependent enzyme that catalyzes the halogenation of organic compounds in the presence of hydrogen peroxide and a halide ion (e.g., Cl-). acs.org This enzyme can oxidize chloride to an electrophilic chlorine species, which then reacts with electron-rich organic molecules like phenols. acs.org This process can lead to the natural synthesis of various chlorophenols in soil and other environments, demonstrating that not all chlorophenols found in the environment are from industrial pollution. osti.gov

Mechanistic Studies of Adsorption Phenomena for Environmental Remediation Technologies

The removal of chlorinated alkoxyphenols from aqueous environments through adsorption is a critical area of environmental remediation research. Understanding the underlying mechanisms of how these compounds interact with adsorbent surfaces is paramount for designing and optimizing effective water treatment technologies. This section delves into the mechanistic studies of adsorption for this compound, focusing on equilibrium behavior, kinetics, thermodynamics, and the influence of various solution parameters. The data presented is based on studies of the closely related compound, 4-Chloro-2-methoxyphenol, which serves as a proxy for understanding the adsorption behavior of this compound due to their structural similarity.

Adsorption Isotherm Modeling (Langmuir, Freundlich, Temkin) for Equilibrium Behavior

Adsorption isotherm models are fundamental in describing the equilibrium relationship between the concentration of an adsorbate in the liquid phase and the amount adsorbed on the solid phase at a constant temperature. The Langmuir, Freundlich, and Temkin models are commonly employed to analyze this equilibrium.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. Studies on the adsorption of 4-Chloro-2-methoxyphenol (4C2MP) onto activated carbon derived from Prosopis africana seed hulls (PASH-AC) have shown that the Langmuir model, specifically the Langmuir-2 linearization, provides a suitable description of the equilibrium data. This suggests that the adsorption process primarily occurs as a monolayer on the adsorbent surface. The maximum monolayer adsorption capacity (q_max) for 4C2MP has been reported to be as high as 497.66 mg/g on PASH-AC and 323.62 mg/g on oil palm shell activated carbon (OPSAC), indicating a strong affinity between the adsorbate and the adsorbents. usm.myresearchgate.net The favorability of the adsorption process is often indicated by the separation factor (R_L), where values between 0 and 1 signify favorable adsorption. researchgate.net

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. This model is often applied to characterize the adsorption capacity and intensity of the process. usm.myresearchgate.net

The Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.

The selection of the most appropriate model is typically based on the correlation coefficient (R²) and chi-square (χ²) values, with higher R² and lower χ² values indicating a better fit. For the adsorption of 4C2MP on PASH-AC, while several Langmuir linear forms showed high R² values, the Langmuir-2 model was identified as the most reliable for describing the equilibrium data when considering the chi-square values.

Table 1: Adsorption Isotherm Parameters for 4-Chloro-2-methoxyphenol

| Isotherm Model | Adsorbent | Parameter | Value | Reference |

|---|---|---|---|---|

| Langmuir | PASH-AC | q_max (mg/g) | 497.66 | |

| Langmuir | PASH-AC | R² | 0.9920 | |

| Langmuir | OPSAC | q_max (mg/g) | 323.62 | usm.my |

| Langmuir | OPSAC | b (L/g) | 0.03 | usm.my |

| Langmuir | OPSAC | R² | 0.989 | usm.my |

Adsorption Kinetics and Thermodynamic Investigations (Pseudo-first/second-order models, ΔG°, ΔH°, ΔS°)

Adsorption Kinetics

The study of adsorption kinetics provides insights into the rate of adsorbate uptake and the controlling mechanisms of the adsorption process. The pseudo-first-order and pseudo-second-order models are widely used to analyze kinetic data.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. The pseudo-second-order model , on the other hand, suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

In studies involving the adsorption of 4C2MP onto various activated carbons, the pseudo-second-order kinetic model has consistently been found to be the most suitable for describing the kinetic data. usm.myresearchgate.net This indicates that the adsorption process is likely controlled by chemisorption. The initial rapid adsorption phase is often attributed to the strong electrostatic attraction between the 4C2MP molecules and the external surface of the adsorbent. This is followed by a slower phase of intraparticle diffusion, where the adsorbate molecules diffuse into the pores of the adsorbent.

Table 2: Kinetic Model Parameters for 4-Chloro-2-methoxyphenol Adsorption

| Kinetic Model | Adsorbent | Initial Concentration (mg/L) | k₂ (g/mg·min) | R² | Reference |

|---|---|---|---|---|---|

| Pseudo-second-order | PASH-AC | 100 | - | >0.99 | |

| Pseudo-second-order | PASH-AC | 200 | - | >0.99 | |

| Pseudo-second-order | PASH-AC | 300 | - | >0.99 | |

| Pseudo-second-order | OPSAC | 60 | - | - | usm.my |

Note: Specific k₂ values were not provided in the text but the model was reported as the best fit.

Thermodynamic Investigations

Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide information about the spontaneity, thermal nature, and randomness of the adsorption process.

The negative values of ΔG° obtained in studies of 4C2MP adsorption indicate that the process is spontaneous and feasible. The magnitude of ΔG° can also suggest the nature of the adsorption, with values between -20 and 0 kJ/mol typically indicating physisorption, while values between -80 and -400 kJ/mol suggest chemisorption. For 4C2MP adsorption onto PASH-AC, the ΔG° values ranged from -6.45 to -6.88 kJ/mol, confirming the physical nature of the adsorption process.

The enthalpy change (ΔH°) indicates whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). The entropy change (ΔS°) reflects the change in randomness at the solid-solution interface during adsorption.

Table 3: Thermodynamic Parameters for 4-Chloro-2-methoxyphenol Adsorption

| Adsorbent | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|---|---|

| PASH-AC | 303 | -6.45 | - | - | |

| PASH-AC | 313 | -6.67 | - | - | |

| PASH-AC | 323 | -6.88 | - | - |

Note: ΔH° and ΔS° values were not explicitly provided in the summarized text.

Influence of Solution Parameters (pH, contact time, initial concentration) on Adsorption Mechanisms

The efficiency of the adsorption process for chlorinated alkoxyphenols is significantly influenced by various solution parameters, including pH, contact time, and the initial concentration of the adsorbate.

Influence of pH

The pH of the solution plays a crucial role in the adsorption of phenolic compounds as it affects both the surface charge of the adsorbent and the speciation of the adsorbate. For 4C2MP, which has a pKa of 9.52, the molecule will be in its neutral form at pH values below its pKa and in its anionic (phenoxide) form at pH values above its pKa. usm.my

Studies have consistently shown that the removal of 4C2MP is most effective under acidic conditions. usm.myresearchgate.netresearchgate.net For instance, the highest removal percentage of 4C2MP (95.81%) on PASH-AC was achieved at a pH of 2. researchgate.net This is attributed to the enhanced hydrogen bonding between the methoxy (B1213986) group of the 4C2MP molecule and the adsorbent surface at low pH. researchgate.net As the pH increases above the pKa, the adsorbent surface may become negatively charged, leading to electrostatic repulsion with the anionic phenoxide ions, resulting in a significant decrease in adsorption efficiency. usm.my

Influence of Contact Time

The contact time required to reach adsorption equilibrium is an important parameter for process design. The adsorption of 4C2MP is typically characterized by an initial rapid uptake, where a significant portion of the total adsorption occurs within the first few minutes. This is followed by a slower adsorption phase until equilibrium is reached. The initial rapid phase is due to the abundance of available active sites on the adsorbent surface. As these sites become occupied, the rate of adsorption slows down.

Influence of Initial Concentration

The initial concentration of the adsorbate provides the driving force to overcome the mass transfer resistance between the aqueous and solid phases. An increase in the initial concentration of 4C2MP generally leads to an increase in the adsorption capacity of the adsorbent. This is because a higher concentration gradient enhances the diffusion of the adsorbate molecules to the adsorbent surface.

Table 4: Summary of Influential Solution Parameters

| Parameter | Optimal Condition | Reason | Reference |

|---|---|---|---|

| pH | Acidic (e.g., pH 2) | Enhanced hydrogen bonding; adsorbate is in neutral form. | usm.myresearchgate.net |

| Contact Time | Rapid initial uptake followed by slower equilibrium | Initially abundant active sites, followed by slower diffusion into pores. | |

| Initial Concentration | Higher concentration increases adsorption capacity | Provides a stronger driving force for mass transfer. |

Advanced Analytical Methodologies for Characterization and Detection of 4 Chloro 2 Ethoxyphenol

Development of Hyphenated Techniques for Trace Analysis

The accurate detection and quantification of 4-Chloro-2-ethoxyphenol, particularly at low concentrations, necessitates the use of powerful hyphenated analytical techniques. These methods combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry or other detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary technique for the analysis of semi-volatile compounds like this compound. mdpi.com This method offers excellent separation of complex mixtures and definitive identification based on mass spectra. mdpi.com For phenolic compounds, which can exhibit poor chromatographic peak shape, derivatization is often employed prior to GC-MS analysis to convert them into less polar and more volatile forms. chromatographyonline.comnist.gov

The process typically involves injecting a prepared sample extract into the GC system, where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase of a capillary column, such as a 5%-phenyl-polymethylsiloxane (CP-Sil 8 CB) or a polyethylene (B3416737) glycol (PEG) modified column. mdpi.com Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, providing a unique mass spectrum or "fingerprint" for identification. population-protection.eu For enhanced sensitivity and quantitative accuracy, GC-MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which focus on specific, characteristic ions of the target analyte. nih.gov

Research on a wide range of chlorophenols has demonstrated the effectiveness of GC-MS for their simultaneous determination. nih.govresearchgate.net A study on 14 different chlorophenols optimized derivatization and compared acquisition methods, proving the robustness of GC-MS for this class of compounds. nih.gov The principles and methods established in such studies are directly applicable to the analysis of this compound.

Table 1: Typical GC-MS Parameters for Chlorophenol Analysis

| Parameter | Value/Description | Source |

| Column | HP-5MS (30 m x 0.25 mm) or similar | population-protection.eu |

| Carrier Gas | Helium | population-protection.eu |

| Injection Mode | Splitless | population-protection.eu |

| Inlet Temperature | 290 °C | population-protection.eu |

| Oven Program | Initial 40°C, ramp to 280°C at 10°C/min, hold for 10 min | population-protection.eu |

| Detector | Quadrupole Mass Spectrometer | population-protection.eu |

| Acquisition Mode | Full Scan (for identification), SIM/MRM (for quantification) | population-protection.eunih.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly suitable for compounds that are non-volatile or thermally unstable. asianpubs.org For the analysis of this compound and related compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. scribd.com

In RP-HPLC, a nonpolar stationary phase, typically a C18 column (e.g., Kromasil 100 C18 or Phenomenex Luna C18), is used with a polar mobile phase. asianpubs.orgscribd.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer is often used as the mobile phase. asianpubs.orgscribd.com Detection can be achieved using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, which measures the absorbance of the analyte at a specific wavelength. asianpubs.org For enhanced sensitivity and selectivity, fluorescence detection can be employed after derivatizing the phenol (B47542) with a fluorescent labeling agent, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl). nih.gov This approach can lower detection limits significantly, into the micromolar range. nih.gov

Method development for a variety of chlorophenols has been successfully achieved using HPLC, demonstrating its capability for separation and quantification in complex matrices like water samples. asianpubs.orgnih.gov

Table 2: Example HPLC Conditions for Chlorophenol Analysis

| Parameter | Value/Description | Source |

| Column | Kromasil 100 C18 (150 mm x 4.6 mm, 5 µm) | asianpubs.org |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) | asianpubs.org |

| Flow Rate | 1.0 mL/min | asianpubs.orgscribd.com |

| Column Temperature | 30 °C | asianpubs.org |